Cas no 96-43-5 (2-Chlorothiophene)

2-Chlorothiophene,2-Chlorothiophene,Molecular formulaC4H3ClS,molecular weight118.59,Is aToxic\Flammable colorless liquid
.Commonly used as pharmaceutical intermediates.
2-Chlorothiophene structure
2-Chlorothiophene structure
2-Chlorothiophene
96-43-5
C4H3ClS
118.584618806839
MFCD00005421
34857
7299

2-Chlorothiophene Properties

Names and Identifiers

    • 2-Chlorothiophene
    • 2-Thienyl chloride
    • 2-chloro-thiophen
    • 2-chloro-thiophene
    • 2-Chlorothiphene
    • 2-thiophenyl chloride
    • ChloroThiophene
    • thien-2-yl chloride
    • THIENYL CHLORIDE
    • thiophene,2-chloro
    • Thiophene, 2-chloro-
    • 3EVV74IJN6
    • GSFNQBFZFXUTBN-UHFFFAOYSA-N
    • 2-Chloro thiophene
    • 5-chlorothiophene
    • NSC8747
    • Thiophene, chloro-
    • PubChem7376
    • WLN: T5SJ BG
    • KSC252O7L
    • BIDD:GT0850
    • STR06536
    • STL146684
    • BBL027523
    • 2-Chlorothiophene (ACI)
    • 2-Thiophene chloride
    • NSC 8747
    • 2-Chlorothiophene,96%
    • NS00040479
    • UNII-3EVV74IJN6
    • 2-Chlorothiophene, technical, >=95.0% (GC)
    • InChI=1/C4H3ClS/c5-4-2-1-3-6-4/h1-3
    • AC-4913
    • MFCD00005421
    • PS-9231
    • EINECS 202-505-3
    • J-509182
    • SCHEMBL29054
    • NSC-8747
    • F10317
    • 2-Chlorothiophene, 96%
    • 2-Chlorothiophene; 2-Thienyl chloride; NSC 8747
    • DB-057632
    • F0001-2296
    • Thienyl chloride
    • 96-43-5
    • AKOS000120017
    • chlorothiophene
    • EN300-20059
    • ethyl (1R,2S)-2-phenylcyclopropanecarboxylate
    • 2-CHLOROTHIOPHENE
    • C0807
    • DTXSID8059132
    • +Expand
    • MFCD00005421
    • GSFNQBFZFXUTBN-UHFFFAOYSA-N
    • 1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H
    • ClC1=CC=CS1
    • 104652

Computed Properties

  • 117.96400
  • 0
  • 1
  • 0
  • 117.964
  • 6
  • 46.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • nothing
  • 0
  • 28.2

Experimental Properties

  • 2.40150
  • 28.24000
  • n20/D 1.547(lit.)
  • Insoluble
  • 128°C
  • -71.9 ºC
  • 13.0±0.2 mmHg at 25°C
  • Fahrenheit: 73.4 ° f
    Celsius: 23 ° c
  • Colorless liquid.
  • Not determined
  • 1.286 g/mL at 25 °C(lit.)

2-Chlorothiophene Security Information

2-Chlorothiophene Customs Data

  • 29349990
  • China Customs Code:

    29349990

2-Chlorothiophene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033WN-25g
2-Chlorothiophene
96-43-5 99%
25g
$12.00 2024-04-19
A2B Chem LLC
AB44231-25g
2-Chlorothiophene
96-43-5 99%
25g
$11.00 2024-07-18
Aaron
AR00344Z-5g
2-Chlorothiophene
96-43-5 98%
5g
$4.00 2024-07-18
abcr
AB114962-25 g
2-Chlorothiophene, 97%; .
96-43-5 97%
25g
€66.90 2023-02-05
Alichem
A013026371-250mg
2-Chlorothiophen
96-43-5 97%
250mg
$499.20 2023-08-31
Ambeed
A617472-25g
2-Chlorothiophene
96-43-5 99%
25g
$14.0
Apollo Scientific
OR10138-100g
2-Chlorothiophene
96-43-5 98%
100g
£80.00 2023-09-02
Chemenu
CM121677-100g
2-Chlorothiophene
96-43-5 97%
100g
$*** 2023-05-29
Enamine
EN300-20059-0.05g
2-chlorothiophene
96-43-5 96%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
K10380-500g
2-Chlorothiophene
96-43-5 97%
500g
$200 2022-05-20

2-Chlorothiophene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  8 - 10 h, -10 - 0 °C; 10 h, -10 - 0 °C
Reference
Synthesis method of 2-chlorothiophene
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  40 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
Reference
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; Palav, Amey; Ganwir, Prerna; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 63,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  4 h, 35 - 40 °C; 40 °C → 55 °C; 2 h, 50 - 55 °C
Reference
Method for preparing 2-chloro-5-thiophenecarboxylic acid
, China, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation of chlorothiophenes from bromothiophenes
Conde, S.; Corral, C.; Madronero, R.; Sanchez Alvarez-Insua, A., Synthesis, 1976, 6, 412-13

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Perchloric acid Solvents: Carbon tetrachloride
Reference
Biphasic electrophilic halogenation of activated aromatics and heteroaromatics with N-halosuccinimides catalyzed by perchloric acid
Goldberg, Yuri; Alper, Howard, Journal of Organic Chemistry, 1993, 58(11), 3072-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine, hydrochloride ,  Bis[(3-nitrophenyl)sulfonyl] peroxide Solvents: Acetonitrile
Reference
Halogenations of aromatic compounds with halide anions in the presence of nitrobenzenesulfonyl peroxides. A novel method for the formation of positive halogens
Yoshida, Masato; Mochizuki, Hideki; Kamigata, Nobumasa, Chemistry Letters, 1988, (12), 2017-20

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Synthesis of 2-Alkoxythiophenes
Pusterer, Friederich, 1982, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cupric chloride ,  Oxygen ,  Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ;  18 - 36 h, 0.5 MPa, 140 °C
Reference
Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols
Liu, Mingyang; Zhang, Zhanrong; Liu, Huizhen; Wu, Tianbin; Han, Buxing, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Ring Closures with Hydroxythiophenes
Holzer, Wolfgang, 1982, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Synthesis of New Thieno[2,3-d]imidazoles
Kollmann, Hermann, 1981, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Formation of 2- and 3-chlorothiophene in the pyrolysis of bis (β-chlorovinyl) sulfide
Perevalova, V. I.; Bannikova, O. B.; Keiko, V. V.; Deryagina, V. V.; Deryagina, E. N.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series
Shagun, L. G.; Deriglazova, E. S.; Kashik, T. V.; Deryagina, E. N.; Voronkov, M. G., Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
Reference
Preparation of 5-chlorothiophene-2-carboxylic acid as rivaroxaban intermediate
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Tetramethylammonium perchlorate Solvents: Dimethylformamide
Reference
Electrochemical reduction of dihalothiophenes at silver cathodes in dimethylformamide: Evidence for a halogen dance
Walker, Brett A.; Martin, Erin T.; Mubarak, Mohammad S.; Peters, Dennis G., Journal of Electroanalytical Chemistry, 2018, 808, 335-339

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Carbon tetrachloride ;  2 h, -10 °C; 30 min, -10 °C
Reference
Synthetic method of 2-(thiophen-2-yl)acetic acid
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Substituted Thieno[3,2-b]pyrrolones
Loesel, Rainer, 1992, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  4 h, rt
Reference
Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiency
Wang, Ying; Li, Lina; Ji, Hongwei; Ma, Wanhong; Chen, Chuncheng; et al, Chemical Communications (Cambridge, 2014, 50(18), 2344-2346

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Mercuric chloride Catalysts: Thiothionyl chloride
Reference
Preparation of 2-chlorofuran and 2-chlorothiophene from the respective furan and thiophene mercurials and disulfur dichloride
Khodeir, Mohammed N. M.; Skulski, Lech; Wroczynski, Piotr, Bulletin of the Polish Academy of Sciences, 1987, 34(11-12), 443-8

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Characteristics of the chlorination of thienyl- and methylthienylchlorosilanes
Motsarev, G. V.; Savushkina, V. I.; Inshakova, V. T.; Tabenko, B. M.; Chernyshev, E. A., Zhurnal Obshchei Khimii, 1982, 52(12), 2767-72

Synthetic Circuit 20

Reaction Conditions
Reference
Catalytic reductive dehalogenation of thiophene derivatives
Sharf, V. Z.; Taits, S. Z.; Gurovets, A. S.; Vol'kenshtein, Yu. B.; Fabrichnyi, B. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1982, (2), 171-5

2-Chlorothiophene Raw materials

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